1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-

Catalog No.
S12577650
CAS No.
937688-28-3
M.F
C11H9BrN2O3
M. Wt
297.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methy...

CAS Number

937688-28-3

Product Name

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-

IUPAC Name

2-(7-bromo-5-methyl-2,3-dioxoindol-1-yl)acetamide

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

InChI

InChI=1S/C11H9BrN2O3/c1-5-2-6-9(7(12)3-5)14(4-8(13)15)11(17)10(6)16/h2-3H,4H2,1H3,(H2,13,15)

InChI Key

NRBDTJKMXPUVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)CC(=O)N

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- is a compound characterized by its unique indole structure, which is a fused bicyclic system containing a benzene ring and a pyrrole ring. This compound features a bromine atom at the 7-position, a methyl group at the 5-position, and two carbonyl groups, contributing to its reactivity and potential biological activity. The chemical formula is C9H8BrNO2C_9H_8BrNO_2, and it has a melting point range of 176-180 °C .

Typical of indole derivatives, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles due to its electrophilic nature.
  • Condensation reactions: The presence of carbonyl groups allows for potential condensation with amines or alcohols.
  • Reduction reactions: The dioxo functional groups can be reduced to form diols or other derivatives.

These reactions enable the synthesis of more complex molecules that may exhibit enhanced biological properties.

Several synthetic routes can be employed to create this compound:

  • Starting from indole derivatives: Utilizing existing indole structures, bromination can occur at the 7-position followed by acylation to introduce the acetamide group.
  • Dioxo formation: The introduction of carbonyl groups can be achieved through oxidation reactions or via specific reagents that facilitate dioxo formation.

These methods allow for the tailored synthesis of the compound with desired purity and yield.

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Agricultural chemistry: Its antimicrobial properties may be harnessed in developing agrochemicals.
  • Material science: Indole derivatives are also explored for their use in organic electronics and dye-sensitized solar cells.

Interaction studies focus on how this compound interacts with biological targets. Research could include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic studies: Understanding the pathways affected by the compound at a cellular level.

Such studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-. These include:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-5-methylindoleBromine at position 7 and methyl at position 5Lacks dioxo functionality
5-MethylindoleMethyl group at position 5No halogen substitution
Indole-2-carboxylic acidCarboxylic acid group instead of acetamideDifferent functional group leading to different reactivity
7-BromoindoleBromine substitution without additional functional groupsSimpler structure with fewer reactive sites

The uniqueness of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- lies in its combination of halogenation and dioxo functionality, which may confer distinct biological activities compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.97965 g/mol

Monoisotopic Mass

295.97965 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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